2'-Cyano-2'-deoxyarabinofuranosylcytosine 2'-Cyano-2'-deoxyarabinofuranosylcytosine Radgocitabine Hydrochloride is the hydrochloride salt form of radgocitabine, an analogue of the nucleoside deoxycytidine with potential antineoplastic activity. Upon administration, radgocitabine is incorporated into DNA and directly inhibits the activity of DNA polymerase, which may result in inhibition of DNA replication and cell cycle arrest in the S and G2/M phases, DNA fragmentation, and tumor cell apoptosis.
Brand Name: Vulcanchem
CAS No.: 134665-72-8
VCID: VC21209076
InChI: InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl
Molecular Formula: C10H13ClN4O4
Molecular Weight: 288.69 g/mol

2'-Cyano-2'-deoxyarabinofuranosylcytosine

CAS No.: 134665-72-8

Cat. No.: VC21209076

Molecular Formula: C10H13ClN4O4

Molecular Weight: 288.69 g/mol

* For research use only. Not for human or veterinary use.

2'-Cyano-2'-deoxyarabinofuranosylcytosine - 134665-72-8

Specification

Description Radgocitabine Hydrochloride is the hydrochloride salt form of radgocitabine, an analogue of the nucleoside deoxycytidine with potential antineoplastic activity. Upon administration, radgocitabine is incorporated into DNA and directly inhibits the activity of DNA polymerase, which may result in inhibition of DNA replication and cell cycle arrest in the S and G2/M phases, DNA fragmentation, and tumor cell apoptosis.
CAS No. 134665-72-8
Molecular Formula C10H13ClN4O4
Molecular Weight 288.69 g/mol
IUPAC Name (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1
Standard InChI Key PKGUOXDXRLGZBN-KUAPJGQRSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator